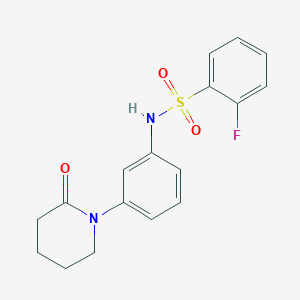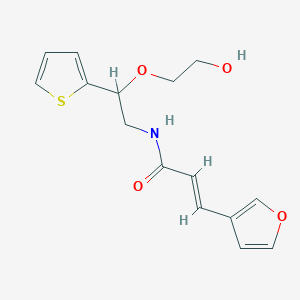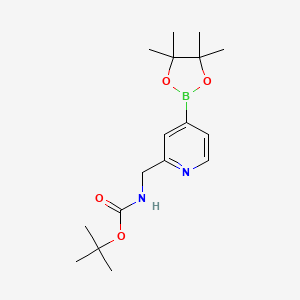
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It is a potent and specific inhibitor of GSK-3α and GSK-3β isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
作用機序
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride is a potent and specific inhibitor of GSK-3α and GSK-3β isoforms. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by this compound leads to the stabilization and activation of β-catenin, which is a key component of the Wnt signaling pathway. The activation of the Wnt signaling pathway leads to the transcription of various genes that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has various biochemical and physiological effects. It leads to the stabilization and activation of β-catenin, which is a key component of the Wnt signaling pathway. The activation of the Wnt signaling pathway leads to the transcription of various genes that are involved in cell proliferation, differentiation, and survival. This compound has been shown to promote the differentiation of pluripotent stem cells into different cell types such as neurons, cardiomyocytes, and hepatocytes. It has also been shown to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation.
実験室実験の利点と制限
The advantages of using 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride in lab experiments include its potency and specificity for GSK-3α and GSK-3β isoforms. It is also relatively easy to synthesize and obtain as a hydrochloride salt. However, one limitation of using this compound is its potential off-target effects. It is important to use appropriate controls and assays to ensure that the observed effects are specific to the inhibition of GSK-3.
将来の方向性
There are several future directions for the use of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, which is a cellular process involved in the degradation and recycling of cellular components. Another potential direction is the investigation of its role in the regulation of mitochondrial function, which is important for cellular energy metabolism and apoptosis. Additionally, the development of more potent and specific inhibitors of GSK-3 could lead to the identification of new therapeutic targets for various diseases such as cancer, Alzheimer's disease, and diabetes.
合成法
The synthesis of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride involves a multi-step process, starting with the reaction of 2,3-dichloroquinoxaline with ethylene diamine to form 2-(2-aminoethyl)-3-chloroquinoxaline. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxy-2-oxoquinoxaline to form this compound. The final product is obtained as a hydrochloride salt.
科学的研究の応用
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has been widely used in scientific research to investigate the role of GSK-3 in various biological processes. It has been used in studies related to stem cell differentiation, neuroprotection, and cancer research. In stem cell research, this compound has been used to promote the differentiation of pluripotent stem cells into different cell types such as neurons, cardiomyocytes, and hepatocytes. In neuroprotection research, this compound has been shown to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation. In cancer research, this compound has been used to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway.
特性
CAS番号 |
1374408-21-5 |
|---|---|
分子式 |
C10H11Cl2N3O2 |
分子量 |
276.12 |
IUPAC名 |
4-(2-aminoethyl)-7-chloro-1H-quinoxaline-2,3-dione;hydrochloride |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c11-6-1-2-8-7(5-6)13-9(15)10(16)14(8)4-3-12;/h1-2,5H,3-4,12H2,(H,13,15);1H |
InChIキー |
KRURHOJHVKSRTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)




![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)
![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)
![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)


![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

